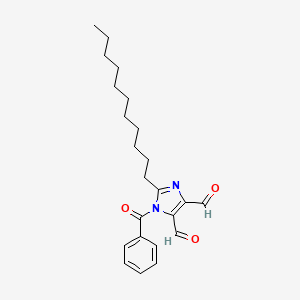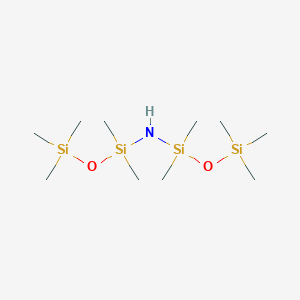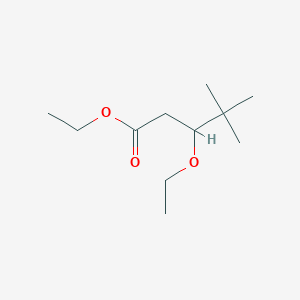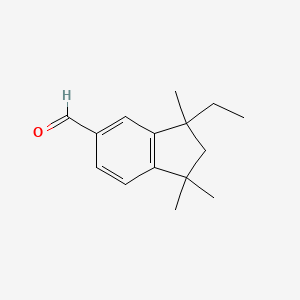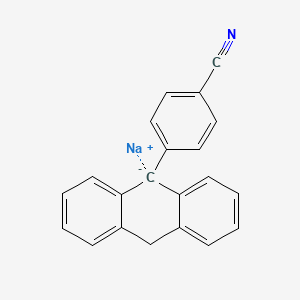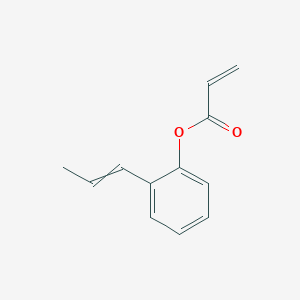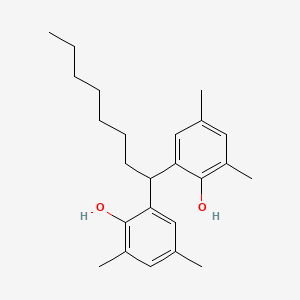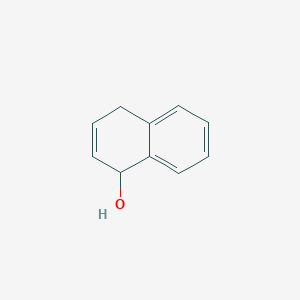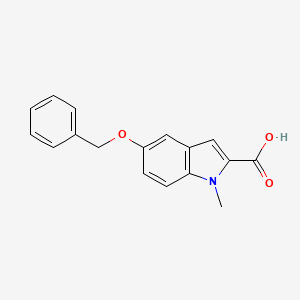![molecular formula C16H22O2 B14277595 Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate CAS No. 126045-00-9](/img/structure/B14277595.png)
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with two isopropyl groups and a propenoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenyl ring and its substituents can also participate in various biochemical interactions.
類似化合物との比較
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of isopropyl groups.
2-Propenal, 2-methyl-3-phenyl-: Contains a similar propenoate structure but with different substituents on the phenyl ring.
Phenylacetone: A related compound with a phenyl ring and a ketone group.
Uniqueness
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
CAS番号 |
126045-00-9 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H22O2/c1-11(2)14-8-6-7-13(16(14)12(3)4)9-10-15(17)18-5/h6-12H,1-5H3 |
InChIキー |
IBCXLVIZUAPKOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1C(C)C)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
